molecular formula C50H44O2P2 B2856611 (2R,2'R,3R,3'R)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole CAS No. 1884680-45-8

(2R,2'R,3R,3'R)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole

Cat. No. B2856611
CAS RN: 1884680-45-8
M. Wt: 738.848
InChI Key: HDNWNMANFZGXKV-KHNZDHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,2'R,3R,3'R)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole is a useful research compound. Its molecular formula is C50H44O2P2 and its molecular weight is 738.848. The purity is usually 95%.
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Scientific Research Applications

Charge-Transfer Complexes and Electronic Properties

Research on dimethyl and tetramethyl derivatives of anthracene-based compounds has led to the development of a new type of electron donor. These compounds exhibit enhanced donor strength and solubility, facilitating the formation of charge-transfer complexes with various electron acceptors. Such complexes have potential applications in electronic devices due to their varied electrical conductivities (Takimiya et al., 1991).

Organic Transistors and Thin-Film Mobility

Ethynyl-substituted molecules with anthracene cores have been synthesized to study the effect of bulky side-chain substituents on molecule packing in thin films, which is crucial for thin-film transistor (TFT) mobility. This research is significant for the development of high-performance organic transistors, with some derivatives demonstrating notable TFT mobility, highlighting the potential for use in electronic devices (Tang et al., 2008).

Sterically Congested Phosphite Ligands

The synthesis and characterization of sterically congested phosphite ligands containing anthracene derivatives have been explored. These studies have revealed unprecedented P,P coupling in NMR spectra, providing insights into through-space coupling mechanisms. This research has implications for the development of novel ligands in catalysis and materials science (Pastor et al., 1993).

Electrochemistry and Chemiluminescence

9-Naphthylanthracene derivatives have been studied for their electrochemical characteristics and the ability to exhibit excimer emission, which is crucial for understanding the dynamics of intramolecular π-stacked systems. This research is vital for the development of new materials for optoelectronic applications, including sensors and display technologies (Suk et al., 2011).

properties

IUPAC Name

(2R)-4-anthracen-9-yl-2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53?,54?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNWNMANFZGXKV-KHNZDHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@@H]6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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